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4-(bromomethyl)-1-methyl-1H-
Compound Name:
pyrazole hydrobromide

Cat. No. B1439559

An In-depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Introduction: A Versatile Building Block in Modern
Chemistry

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a heterocyclic organic compound
of significant interest to researchers in medicinal chemistry and drug development. As a
functionalized pyrazole, it serves as a valuable synthetic intermediate, or building block, for
constructing more complex molecular architectures.[1][2] The pyrazole core is a privileged
scaffold in pharmacology, appearing in numerous approved drugs. The presence of a reactive
bromomethyl group, combined with the stability offered by the hydrobromide salt form, makes
this compound a strategic choice for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety
into target molecules.

This guide provides a comprehensive overview of the core physical and chemical properties of
4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, offering field-proven insights into its
handling, characterization, and synthetic utility.

Part 1: Molecular Identity and Physicochemical
Properties
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A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in research and development.

Chemical Structure and ldentifiers

The structure consists of a pyrazole ring N-methylated at position 1, with a bromomethyl
substituent at position 4. The compound is supplied as a hydrobromide salt, which enhances its
stability and crystallinity, making it easier to handle and store compared to the free base.

Caption: Chemical structure of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide.

Table 1: Chemical Identifiers and Core Properties

Property Value Source

4-(bromomethyl)-1-

IUPAC Name methylpyrazole;hydrobrom [3]
ide

CAS Number 528878-44-6 [3][4]

Molecular Formula CsHsBrz2N2z [31[5]

Molecular Weight 255.94 g/mol [31[5]

Canonical SMILES CN1C=C(C=N1)CBr.Br [3]

| INChiKey | JUAZMXHMICDXKH-UHFFFAOYSA-N |[3] |

Physicochemical Data

The physical state and solubility dictate the appropriate solvents and conditions for reactions
and analyses. The recommended storage temperature is critical for maintaining the
compound's long-term integrity.

Table 2: Summary of Physicochemical Properties
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Property Value Source | Comment
Physical Form Solid

Purity Typically 297%

Storage Temperature Freezer

Shipping Temperature Room Temperature

| Solubility | While specific data is limited, related compounds like 4-bromo-1-methylpyrazole
show good solubility in organic solvents (ethyl acetate, dichloromethane, DMSO) and poor
solubility in water.[6] The hydrobromide salt form is expected to increase aqueous solubility. |

Part 2: Chemical Reactivity and Synthetic Profile

The synthetic utility of this reagent is primarily driven by the C-Br bond in the bromomethyl
group. This group is an excellent electrophilic site, primed for nucleophilic substitution

reactions.

Mechanism of Action: The Alkylating Agent

The core reactivity stems from the C(sp3)-Br bond. The bromine atom is a good leaving group,
making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This
allows for the straightforward attachment of the (1-methyl-1H-pyrazol-4-yl)methyl group to other
molecules.

o Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond,
creating a partial positive charge (&+) on the carbon. A nucleophile (Nu~) attacks this
electrophilic carbon, displacing the bromide ion (Br~) in a classic Sn2 (bimolecular
nucleophilic substitution) reaction. The pyrazole ring itself influences the reactivity, but the
primary reaction site is the benzylic-like bromomethyl carbon.

4-(bromomethyl)-1-methyl-1H-pyrazole Attack by Nu~ Bond Formation Substituted Product
(Electrophile) S > (Nu-CH2-pyrazole)

7 Sn2 Transition State N
N [Nu---CH2---Br]6~

/ | -
Nucleophile (Nu-) g Bond Cleavage  [REIfeln (s CRIN(EI)]
(e.g., R-OH, R-NHz, R-SH) (Leaving Group)
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Caption: General workflow of a nucleophilic substitution reaction.

Applications in Synthesis

This reagent is a key intermediate for synthesizing molecules with potential biological activity.
[1] Pyrazole derivatives are explored in diverse therapeutic areas, including oncology and
infectious diseases.[2] The ability to use this compound to introduce the pyrazole moiety allows
chemists to:

o Modify existing drug scaffolds to improve pharmacological properties.

e Construct novel heterocyclic systems by using the bromomethyl group as a handle for
cyclization reactions.

e Create libraries of compounds for high-throughput screening in drug discovery campaigns.

Part 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Understanding the hazards
associated with a chemical is non-negotiable for safe laboratory practice.

Hazard Identification

Based on aggregated GHS data, 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is
classified with the following hazards:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning".
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Recommended Handling and PPE

Given the hazards, the following precautions are mandatory:

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard
EN166 or OSHA 29 CFR 1910.133).[8][9]

o Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[8]

o Respiratory Protection: If dusts are generated or ventilation is inadequate, use a
NIOSH/MSHA-approved respirator.

o Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the
laboratory.[8]

Storage and Stability

o Conditions: Store in a tightly closed container in a dry, well-ventilated place.[7] The
recommended storage temperature is in a freezer.

¢ Incompatibilities: Avoid contact with strong oxidizing agents.[8][9]

Part 4: Experimental Protocols for Characterization

The following protocols represent standard, self-validating methodologies for the structural
confirmation and purity assessment of a novel organic salt like 4-(bromomethyl)-1-methyl-1H-
pyrazole hydrobromide.

Protocol 1: Structural Confirmation by *H NMR
Spectroscopy

e Principle: *H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed
information about the chemical environment of hydrogen atoms in a molecule, confirming the
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presence of key functional groups and their connectivity.

o Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7
mL of a deuterated solvent (e.g., DMSO-de or D20, chosen for its ability to dissolve polar
salts) in a clean, dry NMR tube.

o Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use
tetramethylsilane (TMS) as an internal standard (0 ppm).

o Data Acquisition: Collect the *H NMR spectrum over a standard chemical shift range (e.g.,
0-12 ppm).

o Data Analysis (Expected Signals):
» N-CHs: A singlet peak, typically around 3.7-4.0 ppm.

» CH:2Br: A singlet peak, shifted downfield due to the adjacent bromine and pyrazole ring,
expected around 4.5-4.8 ppm.

» Pyrazole Ring Protons (H3/H5): Two distinct singlets (or narrow doublets if coupling
exists) in the aromatic region, typically between 7.5 and 8.5 ppm.

» HBr/H20: A broad singlet, which may be exchangeable with residual water in the
solvent. Its chemical shift can vary significantly.

Protocol 2: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

e Principle: HPLC separates components of a mixture based on their differential partitioning
between a stationary phase and a mobile phase. For a pure compound, a single major peak
is expected.

e Methodology:

o Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable
solvent (e.g., a mixture of water and acetonitrile). Prepare a working solution by diluting
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the stock to ~50 pg/mL.

o Instrumentation and Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 yum particle size).
= Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
= Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

» Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.
Causality: Starting with a high aqueous content ensures the polar compound binds to
the column, and gradually increasing the organic content elutes it.

= Flow Rate: 1.0 mL/min.

» Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 220
nm or 254 nm).

» [njection Volume: 10 pL.

o Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is
calculated as the area of the main peak divided by the total area of all peaks, expressed
as a percentage. A purity level of 297% is common for commercial-grade reagents.

Conclusion

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide stands as a highly valuable and
reactive intermediate for chemical synthesis. Its well-defined structure, characterized by the
electrophilic bromomethyl group, provides a reliable handle for incorporating the pyrazole
scaffold into a diverse range of molecules. A thorough understanding of its physicochemical
properties, reactivity profile, and safety requirements—as detailed in this guide—is essential for
its effective and safe utilization in the laboratory. By employing robust analytical techniques for
characterization, researchers can proceed with confidence in its application toward the
discovery and development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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